

Application Notes and Protocols for Gold-Catalyzed Nucleophilic Fluorination

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Compound of Interest

Compound Name: Gold fluoride

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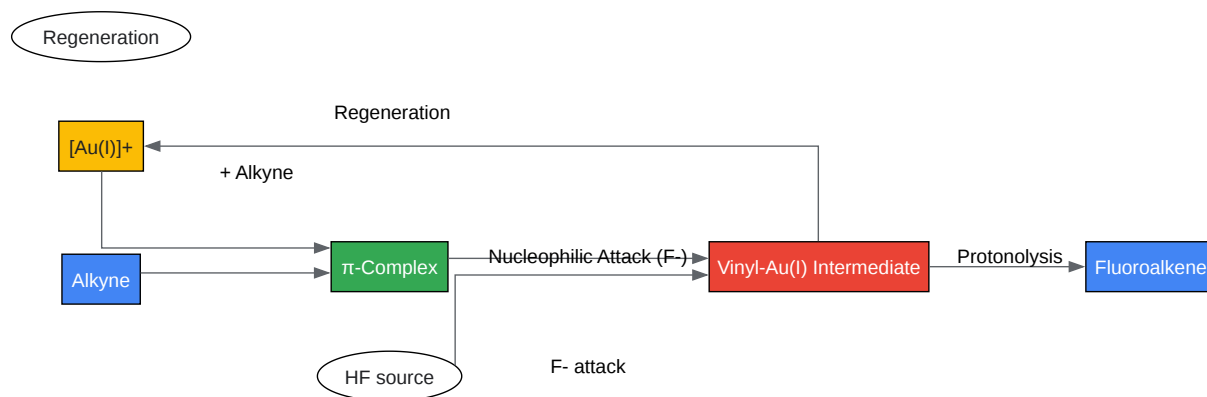
For Researchers, Scientists, and Drug Development Professionals

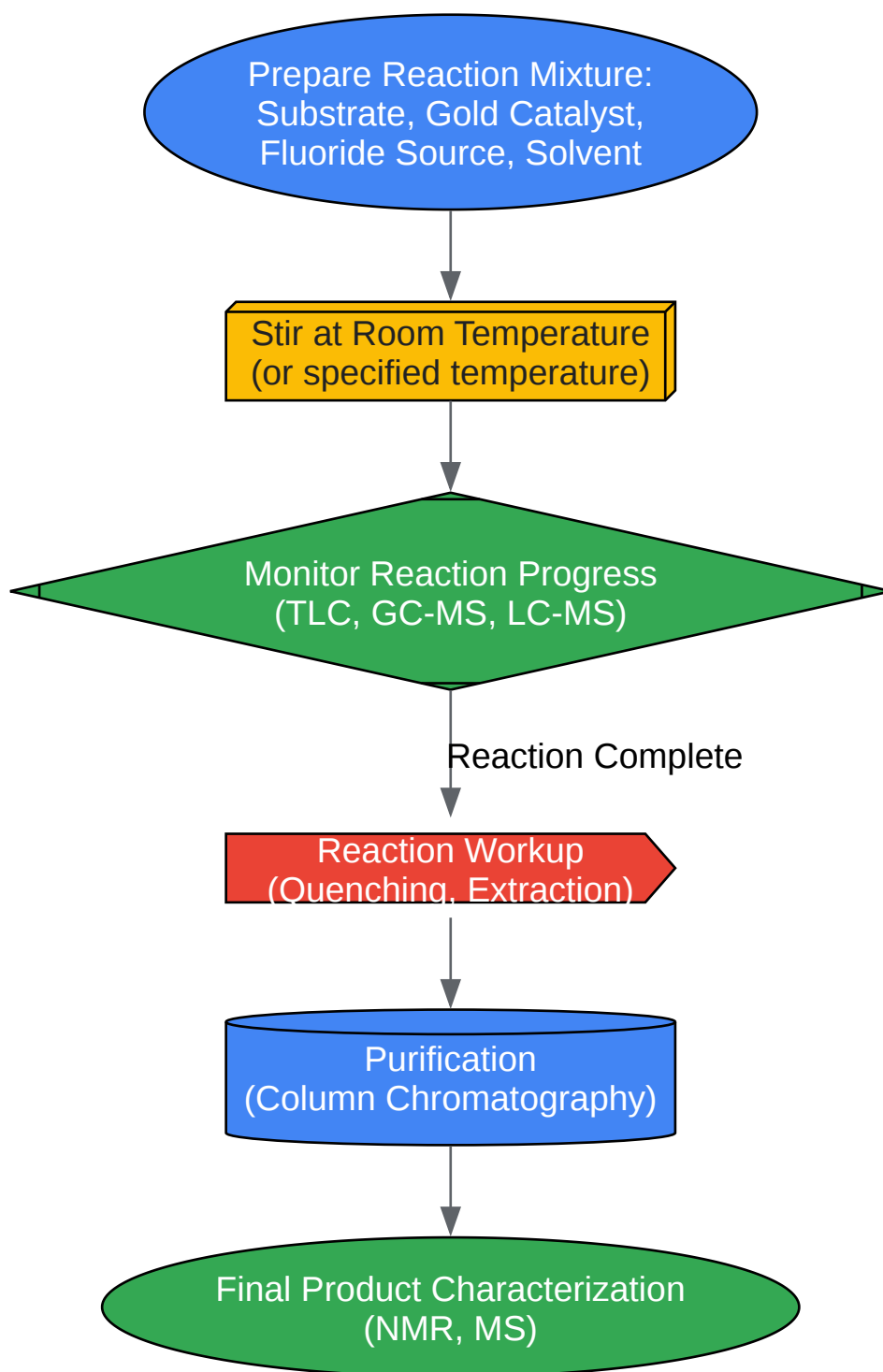
Introduction

The introduction of fluorine into organic molecules is a critical strategy in modern drug discovery and materials science, often imparting unique and beneficial properties such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics.^[1]^[2] Gold catalysis has emerged as a powerful and versatile tool for the construction of carbon-fluorine bonds under mild conditions.^[3]^[4]^[5] Gold(I) complexes, in particular, act as potent π -acids to activate unsaturated carbon-carbon bonds, such as those in alkynes and allenes, towards nucleophilic attack by a fluoride source.^[3]^[6] This document provides detailed protocols and application notes for gold-catalyzed nucleophilic fluorination reactions, summarizing key quantitative data and illustrating reaction mechanisms and workflows.

General Mechanism of Gold-Catalyzed Hydrofluorination of Alkynes

The generally accepted mechanism for the gold-catalyzed hydrofluorination of alkynes involves the activation of the alkyne by a cationic gold(I) catalyst, forming a π -complex. This complexation renders the alkyne susceptible to nucleophilic attack by a fluoride anion. The resulting vinyl-gold intermediate then undergoes protonolysis to yield the desired fluoroalkene and regenerate the active gold catalyst.





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